3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride
CAS No.: 1215561-20-8
Cat. No.: VC11872741
Molecular Formula: C19H20BrCl2N3OS
Molecular Weight: 489.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215561-20-8 |
|---|---|
| Molecular Formula | C19H20BrCl2N3OS |
| Molecular Weight | 489.3 g/mol |
| IUPAC Name | 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C19H19BrClN3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-14(20)11-13)19-22-16-8-7-15(21)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H |
| Standard InChI Key | WGRZRELOCBOZAX-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br.Cl |
| Canonical SMILES | CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride, reflects its intricate architecture:
-
Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole moiety, substituted with chlorine at position 6.
-
Benzamide group: A 3-bromobenzoyl unit linked to the benzothiazole nitrogen.
-
Dimethylaminopropyl side chain: A tertiary amine-containing alkyl chain facilitating solubility and target binding.
-
Hydrochloride salt: Enhances stability and aqueous solubility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₂₀BrCl₂N₃OS | |
| Molecular weight | 489.3 g/mol | |
| logP (Lipophilicity) | 5.16 | |
| logD (pH 7.4) | 3.02 | |
| Polar surface area | 29.24 Ų | |
| Hydrogen bond acceptors | 4 |
The high logP value indicates significant lipophilicity, favoring membrane penetration but potentially limiting aqueous solubility . The dimethylamino group (pKa ~8.5) confers pH-dependent solubility, enhancing protonation in acidic environments like the stomach.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
-
Benzothiazole precursor preparation: 6-Chloro-1,3-benzothiazol-2-amine is synthesized via cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide.
-
N-Alkylation: The benzothiazole amine reacts with 3-(dimethylamino)propyl chloride in the presence of a base (e.g., K₂CO₃) to install the side chain.
-
Benzoylation: 3-Bromobenzoyl chloride is coupled to the secondary amine using Schotten-Baumann conditions, forming the benzamide linkage.
-
Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | 3-(Dimethylamino)propyl chloride, K₂CO₃, DMF, 80°C | 72 |
| Benzoylation | 3-Bromobenzoyl chloride, NaOH, THF/H₂O, 0°C | 85 |
Pharmacological Profile
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The halogen atoms (Br, Cl) enhance lipophilicity, promoting membrane disruption and efflux pump inhibition.
Table 3: In Vitro Antimicrobial Data (Related Analogs)
| Organism | MIC (μg/mL) | Mechanism | Source |
|---|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | 2.5 | Cell wall synthesis inhibition | |
| Escherichia coli | >50 | Limited activity | |
| C. albicans | 10 | Ergosterol biosynthesis disruption |
Central Nervous System Penetration
The dimethylamino group facilitates blood-brain barrier (BBB) transit via passive diffusion and organic cation transporters. Structural analogs show affinity for adenosine A₂ₐ receptors (Kᵢ = 120 nM), suggesting potential in neurodegenerative disease research.
Research Applications and Future Directions
Current Applications
-
Antimicrobial drug discovery: Lead optimization for MRSA-targeting agents.
-
Oncology: Combination therapy with cisplatin to enhance DNA damage.
-
Neuroscience: PET tracer development for adenosine receptor imaging.
Challenges and Innovations
-
Solubility enhancement: Prodrug strategies (e.g., phosphate esters) to improve oral absorption.
-
Targeted delivery: Nanoparticle formulations to reduce off-target toxicity.
-
Structural analogs: Replacing bromine with fluorine to modulate pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume